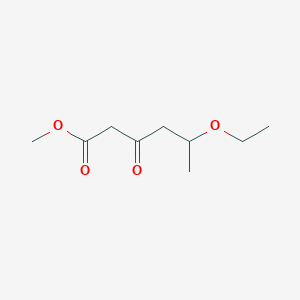

Methyl 5-ethoxy-3-oxohexanoate

Description

Structure

3D Structure

Properties

CAS No. |

63364-51-2 |

|---|---|

Molecular Formula |

C9H16O4 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

methyl 5-ethoxy-3-oxohexanoate |

InChI |

InChI=1S/C9H16O4/c1-4-13-7(2)5-8(10)6-9(11)12-3/h7H,4-6H2,1-3H3 |

InChI Key |

IIALZGRINQRWMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)CC(=O)CC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 5 Ethoxy 3 Oxohexanoate

Chemical Synthesis Approaches

Chemical synthesis provides a versatile and controlled means of preparing methyl 5-ethoxy-3-oxohexanoate and related structures. The following subsections will explore key reactions and methodologies employed for this purpose.

Alkylation reactions are a fundamental tool in organic synthesis for the formation of carbon-carbon bonds. In the context of β-ketoesters, the generation of a nucleophilic enolate followed by reaction with an electrophile is a common and effective strategy.

A direct and efficient method for the synthesis of δ-alkoxy-β-keto-esters, such as methyl 5-ethoxy-3-oxohexanoate, involves the alkylation of β-ketoester dianions with α-chloroethers. This approach leverages the differential reactivity of the two acidic protons in a β-ketoester, allowing for selective alkylation at the γ-position.

The process begins with the generation of the dianion of a β-ketoester. For the synthesis of methyl 5-ethoxy-3-oxohexanoate, the dianion of methyl acetoacetate (B1235776) is typically formed by treatment with a strong base, such as sodium hydride, followed by a second equivalent of a strong base like n-butyllithium. This sequential deprotonation generates a highly nucleophilic species.

The subsequent reaction of this dianion with an appropriate α-chloroether, in this case, 1-chloroethyl ethyl ether, results in the formation of the desired δ-alkoxy-β-keto-ester. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to ensure selectivity and minimize side reactions. A study by Sum and Weiler (1977) demonstrated this methodology, achieving a 73% yield of methyl 5-ethoxy-3-oxohexanoate. nih.gov This reaction underscores the utility of β-ketoester dianions as versatile intermediates in organic synthesis. chemsynthesis.com

The following table summarizes the key reactants and the product of this synthetic approach:

| Reactant 1: β-Ketoester | Reactant 2: α-Chloroether | Product |

| Methyl acetoacetate | 1-Chloroethyl ethyl ether | Methyl 5-ethoxy-3-oxohexanoate |

While direct synthesis of methyl 5-ethoxy-3-oxohexanoate via condensation reactions is not as prominently documented, the synthesis of structurally related compounds provides valuable insights into potential synthetic routes. These reactions often involve the formation of new carbon-carbon bonds through the reaction of enolates with carbonyl compounds or their equivalents.

The synthesis of compounds structurally related to methyl 5-ethoxy-3-oxohexanoate, such as methyl 5-methyl-3-oxohexanoate, can be achieved through various synthetic pathways. One common approach involves the acylation of a suitable ketone enolate or its equivalent.

For instance, the synthesis of ethyl 5-methyl-3-oxohexanoate, an ethyl ester analog, can be accomplished through the alkylation of the enamine of ethyl acetoacetate. This method involves the initial formation of an enamine by reacting ethyl acetoacetate with a secondary amine, such as pyrrolidine. The resulting enamine then acts as a nucleophile and is reacted with an alkyl halide, in this case, isopropyl iodide. Subsequent hydrolysis of the intermediate iminium salt yields the desired β-ketoester. This procedure highlights a versatile strategy for the introduction of alkyl groups at the γ-position of a β-ketoester.

A detailed synthetic procedure for a related compound, 5-methyl-3-oxohexanoic acid ethyl ester, involves the following key steps:

Formation of the enamine of ethyl acetoacetate with pyrrolidine.

Generation of the corresponding anion with a strong base like sodium amide in liquid ammonia (B1221849).

Alkylation of the anion with isopropyl iodide.

Hydrolysis of the resulting intermediate to afford the final product.

This sequence provides a viable route to γ-alkylated β-ketoesters, which are valuable synthetic intermediates.

The following table outlines the key reagents in the synthesis of the related ethyl 5-methyl-3-oxohexanoate:

| Starting Material | Reagents | Product |

| Ethyl acetoacetate | 1. Pyrrolidine2. Sodium amide3. Isopropyl iodide4. Hydrochloric acid | Ethyl 5-methyl-3-oxohexanoate |

Condensation and Related Reactions

Biocatalytic Synthesis and Transformations

Biocatalysis has emerged as a powerful tool in organic synthesis, offering highly selective and environmentally benign alternatives to traditional chemical methods. nih.govuni-greifswald.de The use of enzymes or whole-cell systems allows for reactions to be conducted under mild conditions with remarkable chemo-, regio-, and stereoselectivity. acgpubs.orgresearchgate.net This is particularly valuable in the synthesis of chiral molecules, such as derivatives of β-ketoesters, which are important building blocks for pharmaceuticals and other fine chemicals. nih.govnih.govresearchgate.net

Enzymatic Approaches for Chiral β-Ketoester Derivatives (general for class)

The asymmetric reduction of β-ketoesters to their corresponding chiral β-hydroxy esters is a well-established and synthetically important transformation. researchgate.net This conversion is frequently accomplished with high enantioselectivity using biocatalysts, including isolated enzymes and whole-cell systems. nih.govnih.gov

Ketoreductases (KREDs), a subgroup of alcohol dehydrogenases (ADHs), are widely employed for the asymmetric reduction of prochiral ketones, including β-ketoesters. nih.govuni-greifswald.deacs.org These enzymes, which are dependent on cofactors like NADPH or NADH, facilitate the stereoselective transfer of a hydride to the carbonyl group, producing chiral secondary alcohols. nih.govnih.gov The regeneration of the consumed cofactor is a critical aspect of process development, and various strategies exist, such as using a coupled enzyme system (e.g., glucose dehydrogenase) to recycle the cofactor. researchgate.netnih.gov A wide range of KREDs are commercially available or can be obtained from various microorganisms, offering different substrate specificities and stereopreferences (either (R)- or (S)-selective). nih.govmdpi.com

Whole-cell biocatalysis, often utilizing baker's yeast (Saccharomyces cerevisiae), is a convenient and cost-effective method for β-ketoester reductions. researchgate.netacs.orgnih.gov Baker's yeast contains a multitude of reductase enzymes with overlapping substrate specificities but differing stereoselectivities, which can sometimes lead to mixtures of stereoisomeric products. researchgate.netnih.gov However, by controlling reaction conditions or through genetic engineering of the yeast strains, high stereoselectivities can be achieved. acs.orgnih.gov Besides baker's yeast, other microorganisms such as Geotrichum candidum, Pichia methanolica, and various bacteria have been successfully used for the enantioselective reduction of β-ketoesters. nih.gov Plant-based biocatalysts, for instance from carrot roots, have also been explored for these reductions. sphinxsai.com

Another enzymatic approach involves the use of lipases for the kinetic resolution of racemic β-hydroxy esters, which are produced by non-selective reduction of the parent β-ketoester. bohrium.com While not a direct reduction method, it provides an alternative route to obtaining enantiomerically pure β-hydroxy esters.

The selection of the biocatalyst, solvent system (aqueous, organic, or biphasic), and reaction conditions are crucial for achieving high conversion and enantioselectivity. acgpubs.org The table below summarizes various enzymatic systems used for the asymmetric reduction of β-ketoester derivatives.

Table 1: Examples of Biocatalytic Systems for Asymmetric Reduction of β-Ketoesters

| Biocatalyst Type | Specific Example | Substrate Class | Typical Product | Key Features |

|---|---|---|---|---|

| Isolated Enzyme | Ketoreductase (KRED) | Prochiral β-Ketoesters | Chiral β-Hydroxy Esters | High enantioselectivity (>99% ee); Requires cofactor regeneration. nih.govnih.gov |

| Whole-Cell | Saccharomyces cerevisiae (Baker's Yeast) | Prochiral β-Ketoesters | Chiral β-Hydroxy Esters | Cost-effective; in-built cofactor regeneration; may produce mixtures of stereoisomers. acgpubs.orgresearchgate.netnih.gov |

| Whole-Cell | Geotrichum candidum | Prochiral β-Ketoesters | Chiral β-Hydroxy Esters | Can provide high enantiomeric excess for specific substrates. nih.gov |

| Whole-Cell | Genetically Engineered E. coli or Yeast | Prochiral β-Ketoesters | Chiral β-Hydroxy Esters | Overexpression of specific reductases improves stereoselectivity and yield. nih.govacs.org |

Integration of Biocatalysis in Multi-step Synthetic Pathways

The utility of biocatalysis is significantly amplified when integrated into multi-step synthetic sequences, where an enzymatic step can efficiently introduce a key chiral center that is carried through subsequent chemical transformations. uni-greifswald.demdpi.com This combination of biocatalysis and traditional chemical synthesis, often referred to as a chemoenzymatic approach, leverages the high selectivity of enzymes and the broad applicability of chemical reactions. entrechem.com

For a compound like Methyl 5-ethoxy-3-oxohexanoate, a biocatalytic reduction would be the initial step in a pathway to access chiral derivatives. The asymmetric reduction of the 3-keto group would yield either (R)- or (S)-methyl 5-ethoxy-3-hydroxyhexanoate with high enantiomeric purity. This chiral β-hydroxy ester is a versatile intermediate that can be used in the synthesis of more complex target molecules, such as pharmaceuticals or natural products. nih.govresearchgate.net

The synthesis of a gamma secretase inhibitor by Pfizer scientists provides an industrial example of integrating biocatalysis. nih.govuni-greifswald.de This process utilized a ketoreductase for the reduction of an α-ketoester and a transaminase for the synthesis of a key chiral amine building block, with both fragments being produced with high stereopurity. nih.govuni-greifswald.de Such multi-step syntheses demonstrate the power of using different biocatalysts in concert to construct multiple chiral centers within a complex molecule. uni-greifswald.de The successful application of biocatalysis in these pathways depends on the compatibility of reaction conditions and the absence of cross-reactivity between the different catalysts and reagents involved. entrechem.com

The table below illustrates a hypothetical chemoenzymatic pathway starting from Methyl 5-ethoxy-3-oxohexanoate.

Table 2: Hypothetical Chemoenzymatic Pathway for a Derivative of Methyl 5-ethoxy-3-oxohexanoate

| Step | Reaction | Catalyst/Reagent | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Asymmetric Reduction | Ketoreductase (KRED) + Cofactor | (S)-Methyl 5-ethoxy-3-hydroxyhexanoate | Introduction of a defined stereocenter. |

| 2 | Hydrolysis | LiOH or other base | (S)-5-Ethoxy-3-hydroxyhexanoic acid | Conversion to the carboxylic acid for further modification. |

| 3 | Amide Coupling | Amine (R-NH2), Coupling Agent (e.g., HATU) | (S)-N-R-5-Ethoxy-3-hydroxyhexanamide | Formation of a chiral amide, a common moiety in bioactive molecules. |

Chemical Reactivity and Transformative Potential of Methyl 5 Ethoxy 3 Oxohexanoate

Enol-Keto Tautomerism and Acidity Considerations

Like other β-dicarbonyl compounds, Methyl 5-ethoxy-3-oxohexanoate exists as an equilibrium mixture of two constitutional isomers, or tautomers: the keto form and the enol form. This phenomenon is known as keto-enol tautomerism. The equilibrium position is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding.

The keto tautomer is the classical representation of the molecule with distinct ketone and ester carbonyl groups. The enol tautomer is formed by the migration of a proton from the α-carbon (the carbon between the two carbonyls) to the ketonic oxygen, accompanied by the formation of a carbon-carbon double bond.

The protons on the α-carbon of β-ketoesters are significantly more acidic than those in simple ketones or esters. This increased acidity is due to the ability of the conjugate base, an enolate, to be stabilized by resonance. The negative charge is delocalized over the α-carbon and both carbonyl oxygen atoms, which greatly enhances its stability. The formation of this stable enolate is central to much of the reactivity of Methyl 5-ethoxy-3-oxohexanoate.

| Tautomer | Key Structural Features |

| Keto Form | Contains a ketone (C=O) and an ester (COOCH3) group separated by a CH2 group. |

| Enol Form | Contains a hydroxyl group (C-OH) and an ester group, conjugated with a C=C double bond. |

Reactions Involving the Ester and Ketone Functionalities

The presence of both ester and ketone functional groups allows for a range of chemical transformations targeting either moiety.

The ketone carbonyl group in Methyl 5-ethoxy-3-oxohexanoate is susceptible to nucleophilic attack. However, its reactivity is somewhat moderated by the presence of the adjacent ester group and the propensity to form the less electrophilic enol or enolate. Nevertheless, under appropriate conditions, nucleophiles can add to the ketone. For instance, the use of strong, non-basic nucleophiles or reactions under conditions that favor the keto form can lead to addition products at the C3 position.

The methyl ester group of Methyl 5-ethoxy-3-oxohexanoate can undergo transformations typical of esters.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, forming 5-ethoxy-3-oxohexanoic acid. This β-keto acid intermediate is often unstable and can readily undergo decarboxylation (loss of CO2) upon heating to yield a ketone. aklectures.com

Transesterification: Treatment of Methyl 5-ethoxy-3-oxohexanoate with an alcohol in the presence of an acid or base catalyst can lead to the exchange of the methyl group for a different alkyl group. The efficiency of transesterification for β-keto esters can be high, and selective transformations are possible.

| Transformation | Reagents | Product Type |

| Hydrolysis | H3O+ or NaOH, then H3O+ | β-keto acid |

| Transesterification | R-OH, H+ or RO- | New β-keto ester |

Specific Transformations Derived from β-Ketoester Reactivity

The unique β-ketoester motif enables specific and synthetically useful transformations that are not readily achievable with isolated ketone or ester functionalities.

While direct acid-catalyzed elimination of the ethoxy group is not a standard reaction, a related transformation leading to an enone can be envisaged. Following the reduction of the ketone to a β-hydroxy ester, acid-catalyzed dehydration can readily occur. jove.com This elimination reaction is facile because it leads to a conjugated system, an α,β-unsaturated ester. The mechanism involves protonation of the hydroxyl group, followed by the loss of water to form a carbocation, which is then deprotonated to yield the enone.

The acidic α-proton of Methyl 5-ethoxy-3-oxohexanoate can be replaced with a halogen. The conversion to an α-chloro-β-keto-ester can be achieved using various chlorinating agents. nih.gov Common reagents for this transformation include sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS). acs.org The reaction typically proceeds via the enol or enolate form of the β-ketoester, which acts as a nucleophile and attacks the electrophilic chlorine source. nih.gov The resulting α-chloro-β-keto-esters are versatile synthetic intermediates, as the chlorine atom can be displaced by a variety of nucleophiles in SN2 reactions. acs.org

| Reaction | Typical Reagent | Product |

| α-Chlorination | N-Chlorosuccinimide (NCS) | Methyl 2-chloro-5-ethoxy-3-oxohexanoate |

Participation in Annulation Reactions, such as the Nazarov-Zavyalov Annelation

While direct participation of Methyl 5-ethoxy-3-oxohexanoate in the Nazarov-Zavyalov annelation is not extensively documented, the reaction of analogous β-keto esters highlights its potential in such transformations. The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, involving the acid-catalyzed 4π-electrocyclization of divinyl ketones. A variant of this reaction can be envisioned where a β-keto ester derivative acts as a precursor to the requisite divinyl ketone intermediate.

For instance, the reaction of a γ,δ-unsaturated-β-keto ester, which can be synthesized from a β-keto ester, can undergo annulation to form cyclic β-keto esters. These reactions demonstrate the utility of β-keto esters as synthons in the construction of cyclic frameworks. The dianion of methyl acetoacetate (B1235776), a related β-keto ester, reacts with ketones and aldehydes to yield δ-hydroxy-β-keto esters. These can be dehydrated to the corresponding γ,δ-unsaturated-β-keto esters, which are suitable precursors for annulation reactions to form cyclic β-keto esters.

A general representation of this transformative potential is outlined below:

| Reactant | Reaction Type | Intermediate | Product |

| β-Keto ester dianion + α,β-unsaturated ketone | Michael Addition | Enolate | γ-Keto ester |

| γ,δ-Unsaturated-β-keto ester | Acid-catalyzed cyclization | Divinyl ketone intermediate | Cyclic β-keto ester |

This reactivity underscores the potential of Methyl 5-ethoxy-3-oxohexanoate to be elaborated into more complex cyclic systems through carefully designed reaction sequences.

Reduction and Oxidation Reactions of Analogous Ketoesters

The carbonyl groups of β-ketoesters like Methyl 5-ethoxy-3-oxohexanoate are susceptible to both reduction and oxidation, providing access to valuable β-hydroxy esters and α-hydroxy-β-keto esters, respectively.

Reduction Reactions:

The reduction of the keto group in β-ketoesters is a common transformation, typically achieved with hydride reagents or through catalytic hydrogenation. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose, selectively reducing the ketone in the presence of the ester. thieme-connect.comresearchgate.netresearchgate.netmasterorganicchemistry.comsci-hub.se The reaction is often carried out in an alcohol solvent, such as methanol (B129727) or ethanol, at room temperature. thieme-connect.comresearchgate.net Interestingly, the use of sodium borohydride in an alcohol can also lead to transesterification of the original ester if the alcohol solvent differs from the ester's alkoxy group. thieme-connect.comresearchgate.net Kinetic studies have shown that the reduction of the keto group precedes the transesterification reaction. thieme-connect.com

Catalytic asymmetric hydrogenation offers a route to enantiomerically enriched β-hydroxy esters, which are important chiral building blocks in organic synthesis. organic-chemistry.orgnih.govacs.orgnih.gov Various ruthenium- and iridium-based catalysts with chiral ligands have been developed for this purpose, often achieving high yields and excellent enantioselectivities. organic-chemistry.orgnih.govacs.org For instance, asymmetric transfer hydrogenation in water using a formic acid/sodium formate (B1220265) mixture as the hydrogen source provides an environmentally benign method for this transformation. organic-chemistry.org

| Reduction Method | Reagent/Catalyst | Product | Key Features |

| Hydride Reduction | Sodium Borohydride (NaBH₄) in alcohol | β-Hydroxy ester | Selective for the keto group; potential for concurrent transesterification. thieme-connect.comresearchgate.net |

| Asymmetric Hydrogenation | Ru-BINAP or Ir-diamine complexes | Chiral β-Hydroxy ester | High enantioselectivity (up to 99% ee); can be performed in various solvents, including ionic liquids and water. organic-chemistry.orgnih.govacs.org |

Oxidation Reactions:

The α-position of β-ketoesters can be hydroxylated to furnish α-hydroxy-β-keto esters. This transformation is a formal oxidation of the α-carbon. While specific examples for Methyl 5-ethoxy-3-oxohexanoate are not detailed, analogous β-keto esters undergo this reaction effectively.

Derivatization and Heterocyclic System Synthesis

The structural features of Methyl 5-ethoxy-3-oxohexanoate make it an excellent starting material for the synthesis of a wide array of heterocyclic compounds. The 1,3-dicarbonyl moiety is particularly suited for condensation reactions with binucleophilic reagents.

Formation of Isoxazolone Derivatives from β-Ketoesters

β-Ketoesters readily react with hydroxylamine (B1172632) to form isoxazolone derivatives. semnan.ac.irtandfonline.comtandfonline.com This reaction is a versatile method for the synthesis of 3-substituted-isoxazol-5(4H)-ones. The reaction typically proceeds by initial formation of an oxime at the keto-carbonyl, followed by intramolecular cyclization via nucleophilic attack of the oxime nitrogen onto the ester carbonyl, with subsequent elimination of the alcohol. tandfonline.com

A three-component reaction involving an aldehyde, a β-ketoester, and hydroxylamine hydrochloride can also be employed to synthesize 4-arylidene-isoxazole-5(4H)-ones in a single step. semnan.ac.irtandfonline.com This approach offers a convergent and efficient route to these heterocyclic systems. Green synthetic methodologies, such as using water as a solvent and natural sunlight as an energy source, have been developed for this transformation. semnan.ac.ir

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Two-component condensation | β-Ketoester, Hydroxylamine | Basic or acidic conditions | 3-Substituted-isoxazol-5(4H)-one |

| Three-component condensation | Aldehyde, β-Ketoester, Hydroxylamine | Organocatalyst (e.g., DMAP), water/ethanol, 80°C | 4-Arylidene-isoxazole-5(4H)-one tandfonline.com |

| Green three-component condensation | Aldehyde, β-Ketoester, Hydroxylamine | Natural sunlight, water | 4-Arylidene-isoxazole-5(4H)-one semnan.ac.ir |

Intramolecular Cyclization Reactions

Derivatives of β-ketoesters can undergo intramolecular cyclization to form various cyclic structures. For instance, the dianion of a β-keto ester can be alkylated with an α,ω-dihalide, and the resulting monoalkylated product can be cyclized to form seven- or eight-membered cyclic β-keto esters. researchgate.net Alternatively, cyclization of the monoalkylated product via its dianion can lead to the formation of γ-cyclopentyl- or γ-cyclohexyl-β-keto esters. researchgate.net

Applications in the Synthesis of Nitrogen-Containing Heterocycles (e.g., Isoquinolines, Pyrazoles from related ketoesters)

β-Ketoesters are highly valuable precursors for the synthesis of a variety of nitrogen-containing heterocycles, including isoquinolines and pyrazoles.

Isoquinoline (B145761) Synthesis:

Substituted isoquinolines can be synthesized via the copper-catalyzed coupling of β-keto esters with 2-halobenzylamines. nih.govorganic-chemistry.orgorganic-chemistry.org This reaction proceeds through a cascade of coupling, intramolecular condensation, and subsequent dehydrogenation under an air atmosphere to afford the aromatic isoquinoline ring system. nih.govorganic-chemistry.org The reaction is typically carried out in the presence of a copper(I) iodide catalyst and a base such as potassium carbonate in a suitable solvent like isopropanol. nih.govorganic-chemistry.org

General Scheme for Isoquinoline Synthesis: 2-Halobenzylamine + β-Ketoester --(CuI, K₂CO₃, i-PrOH)--> 1,2-Dihydroisoquinoline --(Air Oxidation)--> Substituted Isoquinoline nih.govorganic-chemistry.org

Pyrazole (B372694) Synthesis:

The synthesis of pyrazoles from β-ketoesters is a classical and widely used reaction in heterocyclic chemistry. beilstein-journals.orgnih.govmdpi.comnih.gov The reaction involves the condensation of the β-ketoester with hydrazine (B178648) or its derivatives. The 1,3-dicarbonyl unit of the β-ketoester reacts with the two nucleophilic nitrogen atoms of hydrazine to form the five-membered pyrazole ring. When using substituted hydrazines, the regioselectivity of the cyclization can be an important consideration. mdpi.com

Multicomponent reactions involving an aldehyde, a β-ketoester, and a hydrazine derivative provide a convergent approach to highly substituted pyrazoles. beilstein-journals.orgnih.gov Lewis acid catalysts can be employed to activate the β-ketoester and facilitate its cyclization with an intermediary hydrazone. beilstein-journals.orgnih.gov

| Heterocycle | Key Reactants | Catalyst/Conditions |

| Isoquinolines | β-Ketoester, 2-Halobenzylamine | CuI, K₂CO₃, i-PrOH nih.govorganic-chemistry.org |

| Pyrazoles | β-Ketoester, Hydrazine derivative | Acidic or basic conditions |

| Substituted Pyrazoles | Aldehyde, β-Ketoester, Hydrazine derivative | Lewis acid catalyst beilstein-journals.orgnih.gov |

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Building Block for Natural Product Synthesis (e.g., precursor to clavosolide A from a related compound)

The synthesis of natural products, often characterized by their structural complexity and biological activity, represents a significant challenge in organic chemistry. ncl-india.org Compounds with the β-keto ester framework are valuable starting points for constructing segments of these complex molecules. While the direct application of Methyl 5-ethoxy-3-oxohexanoate in the synthesis of the marine macrolide clavosolide A is not explicitly documented in prominent synthetic routes, the strategy of using related β-keto esters as key intermediates is well-established in the field. nih.govacs.orgrsc.org

For instance, the total synthesis of other complex natural products relies heavily on intermediates that share the core functionality of Methyl 5-ethoxy-3-oxohexanoate. A notable example is the use of tert-butyl 6-chloro-3,5-dioxohexanoate in a chemoenzymatic synthesis. Through a highly selective enzymatic reduction, this diketo ester is converted into enantiopure tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, a key chiral building block for the potent cytotoxic marine natural product, (-)-callystatin A. researchgate.netresearchgate.net This transformation highlights how the keto group at the C-5 position of a hexanoate (B1226103) chain can be stereoselectively reduced to introduce a crucial chiral center.

Similarly, other derivatives have been synthesized for specific applications. The table below showcases examples of related oxohexanoate derivatives and their roles as precursors in the synthesis of bioactive molecules, illustrating the strategic importance of this class of compounds.

| Precursor Compound | Synthetic Target/Application | Key Transformation |

| tert-Butyl 6-chloro-3,5-dioxohexanoate | (-)-Callystatin A | Regio- and enantioselective reduction |

| Ethyl (5S)-5,6-isopropylidenedioxy-3-oxohexanoate | Statin side-chains | Stereoselective hydrogenation |

| tert-Butyl 4-methyl-3,5-dioxohexanoate | δ-hydroxy-β-keto esters | Dynamic kinetic resolution via enzymatic reduction |

This table presents data on compounds structurally related to Methyl 5-ethoxy-3-oxohexanoate to illustrate the synthetic utility of the β-keto ester scaffold in natural product synthesis. researchgate.netresearchgate.netchemchart.com

These examples underscore the principle that the core structure of a 3-oxohexanoate (B1246410) ester is a powerful template. The functional groups of Methyl 5-ethoxy-3-oxohexanoate provide multiple reaction sites for chain elongation, cyclization, and functional group interconversion, making it a conceptually ideal precursor for fragments of polyketide natural products.

Intermediate in the Preparation of Fine Chemicals and Advanced Organic Scaffolds

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and electronic materials. The synthesis of these molecules often requires versatile and efficient building blocks. Methyl 5-ethoxy-3-oxohexanoate, with its multiple functionalities, serves as an excellent intermediate for creating such high-value compounds and advanced organic scaffolds.

The reactivity of the β-keto ester system is central to its utility. It can undergo a variety of classic carbon-carbon bond-forming reactions, including:

Alkylation: The acidic α-protons between the two carbonyl groups can be readily removed by a base, generating a nucleophilic enolate that can be alkylated at the C-2 or C-4 position.

Acylation: The enolate can also react with acylating agents to introduce additional functional groups.

Aldol (B89426) and Knoevenagel Condensations: The active methylene (B1212753) group and the ketone can participate in condensation reactions to build larger, more complex carbon skeletons.

This reactivity allows for the elaboration of the simple hexanoate chain into more sophisticated structures. For example, related β-keto esters are used to construct heterocyclic scaffolds, which are core components of many pharmaceuticals. The synthesis of β-lactams (azetidin-2-ones), a scaffold known for its presence in antibiotic drugs and as a tubulin-targeting anticancer agent, can be achieved using precursors derived from β-keto esters. researchgate.net These novel β-lactam compounds are considered useful scaffolds for the development of new antitumor agents. researchgate.net

Furthermore, the development of advanced organic scaffolds for materials science, such as those used in organic light-emitting diodes (OLEDs) or as molecular frameworks, relies on the precise assembly of functionalized building blocks. sigmaaldrich.com The ability to selectively modify Methyl 5-ethoxy-3-oxohexanoate makes it a candidate for creating tailored components for such applications.

Contribution to the Synthesis of Chemical Biology Probes and Libraries

Chemical biology utilizes small molecules, known as chemical probes, to study and manipulate biological systems. chemicalprobes.orgmedchem101.com The discovery of effective probes often involves the synthesis and screening of large collections of diverse molecules, known as chemical libraries. The construction of these libraries is facilitated by using versatile building blocks that allow for the rapid generation of numerous analogs through combinatorial chemistry.

Methyl 5-ethoxy-3-oxohexanoate is a potentially valuable scaffold for such synthetic efforts. Its structure contains multiple points for diversification:

The Ester Group: Can be hydrolyzed to the corresponding carboxylic acid or transesterified with various alcohols to introduce diversity. The resulting acid can be coupled to a library of amines to generate amides.

The Ketone Group: Can be reduced to an alcohol, converted to an amine via reductive amination, or used as a handle for forming heterocycles like pyrazoles or pyrimidines.

The α-Methylene Positions (C-2 and C-4): Can be functionalized through enolate chemistry, allowing for the introduction of a wide array of substituents.

This multi-handle nature makes the compound an attractive starting point for fragment-based drug discovery. In this approach, small, simple molecules (fragments) that bind weakly to a biological target are identified and then elaborated or merged into more potent lead compounds. nih.gov For instance, the synthesis of tricyclic indole (B1671886) derivatives as potent inhibitors of the Mcl-1 protein involved the reaction of bicyclic hydrazines with α-ketoesters, followed by further modifications. nih.gov The structural motifs present in Methyl 5-ethoxy-3-oxohexanoate are analogous to the simple building blocks used in the initial stages of such discovery campaigns. By systematically modifying each functional handle, a library of compounds based on the Methyl 5-ethoxy-3-oxohexanoate core could be generated and screened for biological activity, leading to the identification of novel chemical probes or drug leads.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of organic molecules like Methyl 5-ethoxy-3-oxohexanoate. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for a complete structural build-up. The analysis of chemical shifts, coupling constants, and through-space or through-bond correlations enables the precise mapping of the molecular skeleton.

Proton NMR (¹H NMR) spectroscopy offers a detailed picture of the hydrogen atom environments within the Methyl 5-ethoxy-3-oxohexanoate molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the multiplicity (splitting pattern) reveals the number of neighboring protons, and the integration value corresponds to the number of protons represented by the signal.

The ¹H NMR spectrum of Methyl 5-ethoxy-3-oxohexanoate is expected to exhibit distinct signals corresponding to the various proton groups. The methyl protons of the ethoxy group (CH₃CH₂O-) would likely appear as a triplet, coupled to the adjacent methylene (B1212753) protons. These methylene protons (CH₃CH ₂O-), in turn, would present as a quartet. The protons of the methyl ester (CH₃O-) would be visible as a singlet, as they have no adjacent protons. The methylene protons adjacent to the ester carbonyl (C(O)CH ₂C(O)) would also likely appear as a singlet due to the absence of neighboring protons and the electronic influence of the two carbonyl groups. The methylene and methine protons of the hexanoate (B1226103) backbone would show more complex splitting patterns based on their connectivity.

Table 1: Predicted ¹H NMR Data for Methyl 5-ethoxy-3-oxohexanoate

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| CH₃ (ethoxy) | ~1.2 | Triplet | 3H |

| CH₂ (ethoxy) | ~3.5 | Quartet | 2H |

| CH₃ (ester) | ~3.7 | Singlet | 3H |

| CH₂ (C2) | ~3.4 | Singlet | 2H |

| CH₂ (C4) | ~2.7 | Triplet | 2H |

| CH (C5) | ~4.0 | Multiplet | 1H |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in Methyl 5-ethoxy-3-oxohexanoate gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly sensitive to the electronic environment of the carbon atoms, allowing for the identification of carbonyl, ether, and aliphatic carbons.

The ¹³C NMR spectrum is expected to show signals for the two carbonyl carbons (ester and ketone), the methoxy (B1213986) carbon, the carbons of the ethoxy group, and the carbons of the hexanoate chain. The chemical shifts of the carbonyl carbons would be the most downfield, typically appearing in the range of 160-210 ppm.

Table 2: Predicted ¹³C NMR Data for Methyl 5-ethoxy-3-oxohexanoate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (ester C=O) | ~167 |

| C2 | ~49 |

| C3 (keto C=O) | ~202 |

| C4 | ~45 |

| C5 | ~75 |

| C6 | ~15 |

| Methoxy (CH₃O-) | ~52 |

| Ethoxy (OCH₂CH₃) | ~65 |

| Ethoxy (OCH₂CH₃) | ~15 |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing which protons are adjacent to each other. For Methyl 5-ethoxy-3-oxohexanoate, COSY would show correlations between the methyl and methylene protons of the ethoxy group, and between the protons on C4, C5, and C6 of the hexanoate backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methyl ester would correlate with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the entire molecular structure by connecting fragments. For example, it would show correlations between the methyl ester protons and the ester carbonyl carbon (C1), and between the protons on C2 and the carbonyl carbons at C1 and C3.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of Methyl 5-ethoxy-3-oxohexanoate, as the measured mass can be matched to a unique combination of atoms. This is a critical step in confirming the identity of the synthesized compound. For Methyl 5-ethoxy-3-oxohexanoate (C₉H₁₆O₄), the expected exact mass would be calculated and compared to the experimental value.

In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting charged fragments. The fragmentation pattern is often unique to a particular molecular structure and can provide valuable information for its elucidation. Common fragmentation pathways for β-keto esters like Methyl 5-ethoxy-3-oxohexanoate include McLafferty rearrangements and cleavage at the α-positions to the carbonyl groups. The analysis of these fragments helps to confirm the presence of the methyl ester, the ethoxy group, and the keto functionality, further corroborating the structure determined by NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For Methyl 5-ethoxy-3-oxohexanoate, a β-keto ester, the IR spectrum provides definitive evidence for its key structural features, particularly the ester and ketone carbonyl groups.

β-keto esters like Methyl 5-ethoxy-3-oxohexanoate exhibit keto-enol tautomerism, which significantly influences their IR spectra. The molecule exists as an equilibrium mixture of the keto form and the enol form.

Keto Tautomer: The predominant keto form contains two distinct carbonyl groups: a ketone and an ester. These groups typically produce a characteristic strong-intensity doublet in the IR spectrum. uobabylon.edu.iq The ketone (C=O) stretching vibration appears around 1715-1720 cm⁻¹, while the ester (C=O) stretching vibration is observed at a slightly higher frequency, around 1740-1755 cm⁻¹. spcmc.ac.in The presence of two separate, strong absorption bands in this region is a hallmark of a β-keto ester that has not significantly enolized. spcmc.ac.in

Enol Tautomer: In the enol form, intramolecular hydrogen bonding occurs between the enolic hydroxyl group and the ester carbonyl group. This, combined with conjugation of the carbonyl group with the C=C double bond, weakens the C=O bond. spcmc.ac.in Consequently, the IR spectrum of the enol tautomer shows a C=O stretching band at a lower frequency, typically near 1650 cm⁻¹. spcmc.ac.in Additionally, the enol form would exhibit a broad O-H stretching band in the 3000-2700 cm⁻¹ region and a C=C stretching band around 1640-1580 cm⁻¹. spcmc.ac.in

The C-O stretching vibrations of the ester and ether linkages also produce characteristic bands in the fingerprint region of the spectrum, typically between 1300 and 1000 cm⁻¹. uobabylon.edu.iq For Methyl 5-ethoxy-3-oxohexanoate, distinct bands corresponding to the ester C-O and ether C-O stretches are expected in this range.

| Functional Group (in Tautomeric Form) | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone C=O (Keto) | Stretching | 1720 - 1715 | Strong |

| Ester C=O (Keto) | Stretching | 1755 - 1740 | Strong |

| Ester C=O (Enol, H-bonded) | Stretching | ~1650 | Strong, Broad |

| C=C (Enol) | Stretching | 1640 - 1580 | Medium |

| O-H (Enol, H-bonded) | Stretching | 3000 - 2700 | Broad, Weak-Medium |

| C-O (Ester and Ether) | Stretching | 1300 - 1000 | Strong |

X-ray Crystallography for Crystalline Derivatives or Related Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While Methyl 5-ethoxy-3-oxohexanoate is a liquid under standard conditions, analysis of its crystalline derivatives or structurally related compounds provides invaluable insight into its conformational preferences, coordination behavior, and non-covalent interactions in the solid state.

For instance, studies on copper(II) complexes with β-keto ester ligands like methyl acetoacetate (B1235776) show the formation of mononuclear species with defined coordination geometries, such as distorted square pyramidal or square planar. chemijournal.comtandfonline.com In one such complex, involving a cyclic β-keto ester ligand and a Cu(II) center, the compound was found to crystallize in the monoclinic system with a P21/C space group. chemijournal.com These structures confirm the chelating nature of the β-keto enolate ligand.

The analysis of more complex molecules that incorporate a β-keto ester framework further illustrates how this moiety is arranged within a larger crystalline structure. beilstein-journals.org These studies are crucial for understanding structure-property relationships in materials science and medicinal chemistry. beilstein-journals.orgijcce.ac.ir

| Compound/Derivative | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| Copper(II) complex with α-acetyl-γ-butyrolactone (a cyclic β-keto ester) | Monoclinic | P21/C | Four-coordinate Cu atom with a square planar geometry; ligand acts as a bidentate chelate. chemijournal.com |

| [Cu(MAA)(bpy)(ClO₄)] (MAA = Methyl Acetoacetate) | Not specified | Not specified | Five-coordinate Cu(II) with a distorted square pyramidal geometry. tandfonline.com |

| Ethyl 5′-Bromo-3-methyl-2′-oxospiro[cyclopropane-1,3′-indoline]-2-carboxylate | Not specified | Not specified | Complex spirocyclic structure containing a keto-ester moiety; structure confirmed by X-ray analysis. acs.org |

Future Perspectives and Emerging Research Avenues

Development of Novel Enantioselective and Diastereoselective Synthesis Methods

While significant progress has been made in the synthesis of β-ketoesters, the development of novel enantioselective and diastereoselective methods remains a critical area of focus. The presence of a chiral center in many biologically active molecules necessitates the synthesis of single enantiomers. google.com Future research will likely concentrate on the design and application of new chiral catalysts and auxiliaries to control the stereochemical outcome of reactions involving methyl 5-ethoxy-3-oxohexanoate and its analogues.

One promising approach is the use of enzyme-catalyzed reactions. Biocatalysts, such as alcohol dehydrogenases, have already demonstrated high regio- and enantioselectivity in the reduction of related β,δ-diketo esters. researchgate.net Future work could expand the library of enzymes capable of acting on substrates like methyl 5-ethoxy-3-oxohexanoate, potentially through computational design and directed evolution of enzymes to enhance their stability and substrate specificity. mdpi.com The goal is to achieve high enantiomeric excess (ee) and diastereomeric excess (de) under mild and environmentally friendly conditions. researchgate.netresearchgate.net

Exploration of Organocatalytic and Transition Metal-Catalyzed Transformations

The fields of organocatalysis and transition metal catalysis offer powerful tools for the synthesis and functionalization of β-ketoesters. google.comsioc-journal.cn

Organocatalysis: Metal-free organocatalysts have gained prominence due to their low toxicity, stability, and availability. google.com For instance, amine-functionalized cellulose (B213188) has been used as a catalyst in the synthesis of isoxazol-5(4H)-one derivatives from ethyl 3-oxohexanoate (B1246410). mdpi.com Future research will likely explore a wider range of organocatalysts, including chiral squaramides and N-heterocyclic carbenes (NHCs), to mediate asymmetric transformations of methyl 5-ethoxy-3-oxohexanoate. ncl-india.orgthieme-connect.de These catalysts can activate the β-ketoester in a stereocontrolled manner, enabling the synthesis of complex chiral molecules. google.comncl-india.org

Transition Metal Catalysis: Transition metals like palladium, rhodium, and copper are known to catalyze a vast array of chemical transformations. sioc-journal.cnsioc-journal.cn In the context of methyl 5-ethoxy-3-oxohexanoate, future research could focus on developing novel transition metal-catalyzed cross-coupling and annulation reactions. rsc.org For example, palladium-catalyzed carbonylative reactions could be employed to introduce new functional groups into the β-ketoester backbone. sioc-journal.cn The development of new ligand systems will be crucial for controlling the reactivity and selectivity of these transformations.

Integration into Flow Chemistry and Sustainable Synthetic Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes. The integration of methyl 5-ethoxy-3-oxohexanoate chemistry into flow reactors and other sustainable processes is a key area for future development.

Flow Chemistry: Flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The synthesis of methyl 3-oxohexanoate has been described in the context of automated high-throughput experiments and flow chemistry. Future work will likely focus on adapting more complex transformations of methyl 5-ethoxy-3-oxohexanoate to continuous flow systems. This could involve the immobilization of catalysts on solid supports for easy separation and recycling, further enhancing the sustainability of the process.

Sustainable Synthesis: Future research will also emphasize the development of more atom-economical and environmentally benign synthetic methods. This includes the use of greener solvents, such as water, and the development of catalytic reactions that minimize waste generation. mdpi.comclockss.org For example, three-component reactions catalyzed by sodium cyclamate in aqueous media have been shown to be an efficient method for the synthesis of arylideneisoxazol-5-ones from ethyl 3-oxohexanoate. clockss.org

Computational Design and Optimization of Novel β-Ketoester Architectures and Their Reactivity Profiles

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.gov In the context of β-ketoesters, computational methods can be used to design novel molecular architectures with desired properties and to predict their reactivity.

Computational Design: By employing techniques such as Density Functional Theory (DFT), researchers can model the electronic structure and properties of β-ketoesters like methyl 5-ethoxy-3-oxohexanoate. nih.gov This allows for the in-silico design of new compounds with potentially enhanced biological activity or improved performance as synthetic intermediates. For example, computational studies have been used to assess the reactivity and ADME (absorption, distribution, metabolism, and excretion) properties of β-ketoester analogues. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.